3-chloro-N-(1,3-dioxoisoindolin-4-yl)benzo[b]thiophene-2-carboxamide
Description
3-Chloro-N-(1,3-dioxoisoindolin-4-yl)benzo[b]thiophene-2-carboxamide is a synthetic small molecule characterized by a benzo[b]thiophene core substituted with a chlorine atom at position 3 and an amide linkage at position 2.
The benzo[b]thiophene scaffold is pharmacologically significant due to its planar aromatic structure, which facilitates π-π interactions with biological targets. The chlorine atom at position 3 likely enhances metabolic stability and binding affinity, as observed in related compounds . The 1,3-dioxoisoindolin-4-yl substituent may contribute to unique pharmacokinetic properties, distinguishing it from analogs with simpler aryl or alkyl groups.
Properties
IUPAC Name |
3-chloro-N-(1,3-dioxoisoindol-4-yl)-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9ClN2O3S/c18-13-8-4-1-2-7-11(8)24-14(13)17(23)19-10-6-3-5-9-12(10)16(22)20-15(9)21/h1-7H,(H,19,23)(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRZZWMLYHRYTKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC=CC4=C3C(=O)NC4=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-chloro-N-(1,3-dioxoisoindolin-4-yl)benzo[b]thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzo[b]thiophene core, which can be achieved through cyclization reactions involving sulfur-containing precursors. The chloro substitution is introduced via electrophilic aromatic substitution reactions using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The isoindolinone moiety is then attached through amide bond formation, often using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloro Position
The chlorine atom at position 3 of the benzo[b]thiophene ring undergoes nucleophilic substitution under mild conditions. This reactivity is exploited to introduce diverse substituents:
For example, treatment with ethyl thioglycolate in the presence of ZnCl₂ yields thiazolidin-4-one derivatives via cyclocondensation .
Cyclization Reactions
The carboxamide group participates in cyclization to form fused heterocycles:
Cyclization with carbon disulfide generates pyrimidine-dithione scaffolds, which exhibit notable MAO-B inhibition .
Functionalization of the Isoindoline-1,3-dione Moiety
The isoindoline ring undergoes modifications at the nitrogen or carbonyl groups:
Acylation with benzoyl chloride introduces lipophilic groups, enhancing blood-brain barrier permeability.
Oxidation and Reduction Reactions
The sulfur atom in the thiophene ring and nitro groups (if present) are redox-active:
Oxidation of the thiophene sulfur to sulfone improves compound stability under physiological conditions .
Condensation Reactions
The carboxamide group facilitates Schiff base formation:
| Reaction Type | Reagents/Conditions | Product | Biological Activity | Source |
|---|---|---|---|---|
| Schiff base synthesis | Aromatic aldehydes, EtOH, Δ | Iminothiazolidinone hybrids | Anticancer (IC₅₀: 2.5–8.7 µM) |
Condensation with 4-methoxybenzaldehyde yields iminothiazolidinones with sub-micromolar cytotoxicity against breast cancer cells .
Key Research Findings
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Anticancer Activity : Thiazolidinone derivatives (e.g., compound 3b ) showed IC₅₀ values of 2.5–8.7 µM against MCF-7 cells .
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MAO Inhibition : Pyrimidine-dithiones exhibited >70% inhibition of MAO-B at 10 µM .
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Antioxidant Capacity : Thiophene-fused analogs demonstrated DPPH radical scavenging activity comparable to ascorbic acid .
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of more complex molecules. It can be used in the development of new synthetic methodologies and the exploration of reaction mechanisms.
Biology: The compound has shown promise as a bioactive molecule with potential applications in drug discovery. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for the development of new therapeutic agents.
Medicine: Preliminary studies have indicated that the compound may possess anti-inflammatory, anticancer, and antimicrobial properties. Further research is needed to fully understand its pharmacological potential and to develop it into a viable drug candidate.
Industry: The compound’s chemical properties make it suitable for use in the development of new materials, such as polymers and coatings, with specific functional properties.
Mechanism of Action
The mechanism of action of 3-chloro-N-(1,3-dioxoisoindolin-4-yl)benzo[b]thiophene-2-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets in biological systems. These targets may include enzymes involved in key metabolic pathways, receptors on the surface of cells, and other proteins that play a role in cellular signaling and regulation. The compound’s ability to modulate these targets can lead to various biological effects, such as inhibition of enzyme activity, alteration of cell signaling pathways, and induction of cell death in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The activity and properties of benzo[b]thiophene-2-carboxamides are highly dependent on the substituents at the amide nitrogen and the benzo[b]thiophene core. Below is a comparative analysis of key analogs:
Unique Features of the Target Compound
The 1,3-dioxoisoindolin-4-yl group in 3-chloro-N-(1,3-dioxoisoindolin-4-yl)benzo[b]thiophene-2-carboxamide distinguishes it from other analogs. This substituent may confer:
- Enhanced Solubility: The polar dioxoisoindolin moiety could improve solubility compared to nonpolar aryl groups.
- Novel Binding Modes: The rigid heterocycle may interact uniquely with target proteins, as seen in isoindolinone-containing kinase inhibitors .
Biological Activity
3-Chloro-N-(1,3-dioxoisoindolin-4-yl)benzo[b]thiophene-2-carboxamide is a compound belonging to the benzo[b]thiophene family, known for its diverse biological activities. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's structure can be broken down into several key components:
- Benzo[b]thiophene core : A fused bicyclic structure known for its pharmacological properties.
- Chloro substituent : Enhances the compound's reactivity and biological profile.
- Dioxoisoindolin moiety : Contributes to the compound's potential interactions with biological targets.
Antioxidant Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antioxidant activity. For instance, compounds derived from benzo[b]thiophene structures demonstrated antioxidant potency comparable to ascorbic acid, suggesting that this class of compounds may protect against oxidative stress-related diseases .
Enzyme Inhibition
The compound has been investigated for its inhibitory effects on cholinesterases (AChE and BChE), which are critical in the treatment of neurodegenerative diseases such as Alzheimer's. In vitro studies showed that related benzothiophene derivatives displayed varying degrees of inhibition against these enzymes. For example, one study reported an IC50 value of 62.1 µM for a structurally similar compound against AChE, indicating moderate inhibitory potential .
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of benzo[b]thiophene derivatives. A study focused on synthesizing new compounds from this scaffold demonstrated effective antibacterial activity against Staphylococcus species. Although specific data on this compound is limited, the general trend suggests promising antimicrobial potential .
Case Studies
- Antioxidant Evaluation : A series of benzo[b]thiophenes were tested for their total antioxidant capacity (TAC). The results indicated that several derivatives exhibited significant antioxidant activity, paving the way for further exploration into their therapeutic applications in oxidative stress-related conditions .
- Cholinesterase Inhibition : Compounds from similar classes were evaluated in vitro for their effects on SH-SY5Y neuroblastoma cells. The results showed that certain derivatives did not exhibit cytotoxic effects at their IC50 concentrations while effectively inhibiting cholinesterases .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-chloro-N-(1,3-dioxoisoindolin-4-yl)benzo[b]thiophene-2-carboxamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, benzoylisothiocyanate intermediates (e.g., from benzoyl chloride and ammonium isothiocyanate) react with benzo[b]thiophene derivatives in 1,4-dioxane under reflux, followed by purification via recrystallization . Reaction yields (48–88%) depend on solvent choice, temperature, and stoichiometric ratios of reactants, as observed in analogous benzo[b]thiophene carboxamide syntheses . Optimizing reaction time and catalyst use (e.g., triethylamine) can mitigate side-product formation.
Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming substituent positions and purity. For instance, aromatic protons in benzo[b]thiophene derivatives exhibit distinct splitting patterns (δ 7.2–8.5 ppm), while carboxamide carbonyls resonate near δ 165–170 ppm in ¹³C NMR . High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ calculated for C₁₈H₁₀ClN₂O₃S: 385.01 vs. observed 385.02) . X-ray crystallography (using SHELX programs) resolves stereochemistry but requires high-purity crystals .
Q. How does the compound’s solubility profile impact in vitro bioactivity assessments?
- Methodological Answer : Solubility in DMSO (≥38 mg/mL) facilitates stock solutions for cell-based assays, but precipitation in aqueous buffers may require co-solvents like polyethylene glycol. Gentle warming and sonication improve solubility in water (≥16.33 mg/mL) and ethanol (≥2.61 mg/mL), critical for dose-response studies . Pre-formulation studies with dynamic light scattering (DLS) can assess colloidal stability to avoid false negatives in cytotoxicity screens .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies involving this compound?
- Methodological Answer : Discrepancies in EC₅₀ values (e.g., 1–3 nM for Smoothened receptor agonism vs. inactive results) may arise from assay conditions. Validate target engagement using competitive binding assays (e.g., displacement of [³H]cyclopamine in HEK293-Smo cells) . Control for batch-to-batch purity variations (>98% by HPLC) and confirm cellular permeability via Caco-2 monolayers with efflux ratios <2 .
Q. What strategies optimize the compound’s pharmacokinetic properties for central nervous system (CNS) targeting?
- Methodological Answer : Structural analogs with trans-4-(methylamino)cyclohexyl groups show enhanced brain retention due to reduced P-glycoprotein efflux . Introduce polar substituents (e.g., pyridinyl) to balance lipophilicity (logP ~3.5) and blood-brain barrier penetration. In vivo microdialysis in rodents can quantify unbound brain concentrations, while metabolic stability assays (e.g., liver microsomes) identify labile sites for deuterium exchange .
Q. What in silico approaches are used to predict interactions between this compound and the Smoothened receptor?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) models the compound’s binding to the Smo heptahelical bundle. Key interactions include hydrogen bonding between the carboxamide and Arg400 and hydrophobic contacts with Phe484 . Compare binding poses with agonists like SAG (Kd = 59 nM) to identify critical substituents (e.g., chloro vs. fluoro at position 3) . Free-energy perturbation (FEP) calculations quantify ΔΔG for structure-activity relationship (SAR) optimization .
Data Contradiction Analysis
- Example : Conflicting cytotoxicity data may stem from cell-line-specific expression of metabolic enzymes (e.g., CYP450). Use isogenic cell lines or siRNA knockdown to isolate off-target effects. Cross-reference transcriptomic databases (e.g., CCLE) to correlate sensitivity with pathway activation .
Experimental Design Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
